N-tert-Butyl-3-methoxybenzamide
CAS No.: 49834-28-8
Cat. No.: VC1984109
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49834-28-8 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | N-tert-butyl-3-methoxybenzamide |
| Standard InChI | InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) |
| Standard InChI Key | BBJIKDPUJFNWSL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1=CC(=CC=C1)OC |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(=CC=C1)OC |
Introduction
Chemical Structure and Properties
N-tert-Butyl-3-methoxybenzamide (CAS: 49834-28-8) has the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized as a white solid that belongs to the class of anilides. The compound features a benzamide backbone with a tert-butyl group attached to the nitrogen atom and a methoxy group at the meta position (position 3) of the benzene ring .
Structural Characteristics
The structure of N-tert-Butyl-3-methoxybenzamide comprises several key functional groups:
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An amide bond (-CO-NH-) linking the aromatic ring to the tert-butyl group
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A methoxy group (-OCH3) at the meta position of the benzene ring
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A tert-butyl group [-(C(CH3)3)] connected to the nitrogen of the amide
These structural elements contribute to the compound's chemical reactivity, solubility profile, and biological activity.
Physical and Chemical Properties
The compound exists as a white solid at room temperature. Its chemical identity can be confirmed through various analytical techniques. Spectroscopic data reveal characteristic signals:
Synthesis Methods
Multiple synthetic routes exist for preparing N-tert-Butyl-3-methoxybenzamide, each with specific advantages and limitations.
Carboxylic Acid Amidation
The most direct approach involves the reaction between 3-methoxybenzoic acid and tert-butylamine. This synthesis typically proceeds through:
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Activation of 3-methoxybenzoic acid: The carboxylic acid group is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)
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Amidation reaction: The activated acid reacts with tert-butylamine to form the amide bond
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Purification: The crude product is purified through recrystallization or column chromatography
This method typically yields the product in good to excellent yields under mild conditions.
Comparative Synthesis Methods
| Method | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|
| Carboxylic Acid Activation | 3-Methoxybenzoic acid, tert-butylamine, DCC | Room temperature, dichloromethane or THF | Well-established, reliable | 65-75% |
| Di-tert-butyl Dicarbonate | 3-Methoxybenzonitrile, (Boc)2O, Cu(OTf)2 | Room temperature, solvent-free | Environmentally friendly, simple workup | 80-85% |
| Ritter Reaction | tert-Butanol/bromide/acetate, nitriles | Various catalysts | Versatile substrate scope | 70-90% |
Chemical Reactions
N-tert-Butyl-3-methoxybenzamide can undergo various reactions due to its functional groups.
Hydrolysis Reactions
The amide bond in N-tert-Butyl-3-methoxybenzamide is susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis: Under acidic conditions (HCl or H₂SO₄ at elevated temperatures), the amide bond breaks to yield 3-methoxybenzoic acid and tert-butylamine.
Basic Hydrolysis: Treatment with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions also leads to hydrolysis of the amide bond.
These hydrolysis reactions typically proceed with high yields (approximately 85%) when refluxed at 80°C in the presence of aqueous HCl .
Substitution Reactions
The methoxy group on the benzene ring can undergo nucleophilic substitution with various nucleophiles:
Nucleophilic Attack: In polar aprotic solvents (e.g., DMSO, acetonitrile), the methoxy group can be displaced by nucleophiles such as iodide (I⁻) to produce 3-iodo-N-tert-butylbenzamide. This reaction typically proceeds at 60°C with yields around 78% .
Biological Activities
Research has indicated that N-tert-Butyl-3-methoxybenzamide possesses several notable biological activities.
Anticancer Properties
Studies have demonstrated the antiproliferative effects of N-tert-Butyl-3-methoxybenzamide on MCF-7 breast cancer cells. The compound exhibits an IC50 value that indicates effective inhibition of cancer cell growth at low concentrations, suggesting its potential utility in developing targeted cancer therapies.
The mechanism appears to involve inhibition of Poly [ADP-ribose] polymerase 1 (PARP1), an enzyme crucial in DNA repair processes. By disrupting the DNA repair pathway, the compound induces genomic instability in cancer cells, ultimately leading to cell death. This mechanism highlights its potential as an anticancer agent, particularly for cancers that rely heavily on DNA repair mechanisms.
Anti-inflammatory Effects
In vivo models assessing anti-inflammatory effects revealed that treatment with N-tert-Butyl-3-methoxybenzamide led to decreased markers of inflammation. These findings support its therapeutic potential in treating inflammatory diseases. The exact molecular mechanisms remain under investigation, but the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially providing pain relief.
| Activity Type | Target/Model | Key Findings | Potential Applications |
|---|---|---|---|
| Anticancer | MCF-7 breast cancer cells | Effective inhibition of cell growth at low concentrations | Targeted cancer therapies |
| Anti-inflammatory | In vivo inflammation models | Decreased markers of inflammation | Treatment of inflammatory diseases |
| Antimicrobial | Various bacterial strains | Inhibition of bacterial growth | Antimicrobial drug development |
Structure-Activity Relationships
Understanding how structural features of N-tert-Butyl-3-methoxybenzamide relate to its biological activities provides valuable insights for developing more effective derivatives.
Key Structural Elements
The biological activities of N-tert-Butyl-3-methoxybenzamide can be attributed to several structural features:
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The tert-butyl group: Provides steric bulk that may influence receptor binding and metabolic stability
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The methoxy group: Contributes to electronic properties and may form hydrogen bonds with target proteins
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The amide bond: Serves as both hydrogen bond donor and acceptor, crucial for interactions with biological targets
Comparative Analysis with Similar Compounds
N-tert-Butyl-3-methoxybenzamide can be compared with structurally related compounds to understand the impact of specific modifications:
| Compound | Structural Difference | Biological Impact |
|---|---|---|
| N-tert-Butyl-4-methoxybenzamide | Methoxy at para instead of meta position | Different electronic distribution affecting binding properties |
| N-tert-Butyl-benzamide | No methoxy substitution | Less capable of hydrogen bonding interactions |
| N-tert-Butyl-3-fluorobenzamide | Fluoro instead of methoxy group | Different electronic and steric effects |
| 3-Methoxybenzamide | No tert-butyl group | More polar, different pharmacokinetic profile |
The position of the methoxy group (meta vs. para) significantly impacts electronic distribution across the molecule. For instance, N-(tert-Butyl)-4-methoxybenzamide demonstrates different spectroscopic properties with 1H NMR signals at δ 7.68 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H), 5.87 (br. s, 1H), 3.83 (s, 3H), 1.46 (s, 9H) .
Research Applications
N-tert-Butyl-3-methoxybenzamide serves various functions in scientific research and development.
Pharmaceutical Development
The compound's biological activities make it a valuable candidate for pharmaceutical development:
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Anticancer Research: Its selective toxicity toward cancer cells positions it as a promising lead compound for developing targeted cancer therapies
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Anti-inflammatory Agents: The anti-inflammatory properties suggest potential applications in developing new treatments for inflammatory conditions
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Structure-Activity Relationship Studies: The compound serves as a useful template for creating libraries of derivatives with enhanced properties
Chemical Research
As a synthetic intermediate, N-tert-Butyl-3-methoxybenzamide contributes to the development of more complex compounds:
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Building Block: Serves as an intermediate in the synthesis of various organic compounds
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Reaction Development: Provides a model substrate for testing new synthetic methodologies
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Catalysis Research: Used as a substrate in studies exploring novel catalytic systems
Analytical Methods for Characterization
Proper characterization of N-tert-Butyl-3-methoxybenzamide is essential for confirming structural integrity and purity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR typically shows characteristic signals for:
Infrared (IR) Spectroscopy:
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Shows characteristic bands for:
Chromatographic Methods
Thin-Layer Chromatography (TLC):
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Used for monitoring reaction progress and purity assessment
Column Chromatography:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume